molecular formula C14H20N2O4S B077975 H-Met-tyr-OH CAS No. 13589-04-3

H-Met-tyr-OH

Cat. No.: B077975
CAS No.: 13589-04-3
M. Wt: 312.39 g/mol
InChI Key: PESQCPHRXOFIPX-RYUDHWBXSA-N
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Description

H-Met-Tyr-OH is a dipeptide composed of methionine (Met) and tyrosine (Tyr) linked via an amide bond. Key properties include:

  • CAS Number: 13589-04-3 .
  • Molecular Formula: C₁₄H₂₀N₂O₄S (calculated from constituent amino acids: Met = C₅H₁₁NO₂S, Tyr = C₉H₁₁NO₃, minus H₂O during condensation).
  • Molecular Weight: 328.37 g/mol.
  • Structural Features: Contains a sulfur-containing methionine residue and a phenolic hydroxyl group in tyrosine, enabling diverse chemical interactions.

Preparation Methods

Methionyl-tyrosine can be synthesized through peptide bond formation between methionine and tyrosine. One common method involves the use of protecting groups to prevent unwanted side reactions. The synthesis typically involves the following steps:

    Protection of Functional Groups: Protecting groups are added to the amino and carboxyl groups of methionine and tyrosine to prevent side reactions.

    Activation of Carboxyl Group: The carboxyl group of methionine is activated using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Coupling Reaction: The activated methionine is then coupled with the protected tyrosine to form the dipeptide bond.

    Deprotection: The protecting groups are removed to yield methionyl-tyrosine.

Industrial production methods may involve solid-phase peptide synthesis (SPPS) or solution-phase synthesis, depending on the scale and desired purity of the product .

Scientific Research Applications

Antioxidant Activity

H-Met-Tyr-OH exhibits significant antioxidant properties, which are essential in mitigating oxidative stress in biological systems. Research has demonstrated that the combination of methionine and tyrosine enhances the antioxidant capacity of peptides.

  • Mechanism of Action : The antioxidant activity is attributed to the ability of the phenolic hydroxyl group in tyrosine to donate electrons, thereby neutralizing free radicals. Methionine, on the other hand, can undergo oxidation and regenerate antioxidants, further contributing to the overall antioxidant defense mechanism .
  • Quantitative Assessments : Studies using various assays (e.g., ABTS and ORAC) have quantified the antioxidant capacities of dipeptides containing methionine and tyrosine. For instance, it was found that tyrosine-containing peptides exhibited higher antioxidant activity against peroxyl radicals compared to methionine alone .

Molecular Recognition

This compound has potential applications in supramolecular chemistry, particularly in molecular recognition processes.

  • Binding Studies : The interaction of this compound with synthetic receptors such as cucurbiturils has been investigated. These receptors can form complexes with peptides, enhancing their stability and enabling applications in sensing technologies . The binding dynamics are influenced by the aromatic nature of tyrosine, which facilitates interactions through π-π stacking and hydrogen bonding.
  • Sensing Applications : The binding of this compound to receptors can lead to changes in optical properties (absorbance and fluorescence), making it suitable for developing sensors for peptide detection .

Enzymatic Functions

The incorporation of this compound into enzymatic models has provided insights into its role in catalysis and redox reactions.

  • Oxidase Activity : Research has shown that incorporating unnatural amino acids like this compound into oxidase models can enhance catalytic efficiency. The phenolic group of tyrosine plays a crucial role in facilitating electron transfer during oxidation-reduction reactions .
  • Protein Engineering : The ability to genetically encode this compound into proteins allows for the design of metalloenzymes with improved functional properties. This approach leverages the unique redox characteristics of both methionine and tyrosine to create enzymes with tailored activities for specific biochemical reactions .

Case Study 1: Antioxidant Peptide Design

A study utilized quantum chemical methods to predict the antioxidant capacity of various dipeptides, including this compound. The findings indicated that modifications to the peptide structure could enhance its antioxidant properties significantly. This research underscores the potential for designing peptides with optimized functionalities for therapeutic applications against oxidative stress-related diseases .

Case Study 2: Supramolecular Complexes

In another investigation, researchers explored the formation of supramolecular complexes involving this compound and cucurbit[n]urils. The study revealed that these complexes exhibited enhanced stability and could be used as effective sensors for detecting biomolecules based on changes in fluorescence signals. This application highlights the versatility of this compound in supramolecular chemistry .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

H-Met-Phe-OH (CAS 14492-14-9)

  • Molecular Formula : C₁₄H₂₀N₂O₃S.
  • Molecular Weight : 296.39 g/mol .
  • Key Differences: Replaces Tyr with phenylalanine (Phe), which lacks the phenolic -OH group.

H-Tyr(Me)-OH (O-Methyl-L-tyrosine, CAS 6230-11-1)

  • Molecular Formula: C₁₀H₁₃NO₃.
  • Molecular Weight : 195.2 g/mol .
  • Key Differences: A tyrosine derivative with a methylated phenolic -OH group, enhancing lipophilicity. Lacks the methionine residue, reducing sulfur-mediated interactions (e.g., metal binding or redox activity).

H-Met-Ile-OH (CAS 40883-17-8)

  • Molecular Formula : C₁₁H₂₂N₂O₃S.
  • Molecular Weight : 262.37 g/mol .
  • Key Differences: Replaces Tyr with isoleucine (Ile), a branched-chain aliphatic amino acid. Increased hydrophobicity, likely impacting aggregation behavior and solubility in aqueous solutions.

H-Met-Lys-OH (CAS 45214-88-8)

  • Molecular Formula : C₁₁H₂₃N₃O₃S.
  • Molecular Weight : 277.38 g/mol .
  • Key Differences: Substitutes Tyr with lysine (Lys), introducing a positively charged ε-amino group. Enhanced water solubility at physiological pH due to Lys’s basic side chain.

Data Table: Comparative Analysis of H-Met-Tyr-OH and Analogues

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Solubility Trends
This compound 13589-04-3 C₁₄H₂₀N₂O₄S 328.37 -SH (Met), -OH (Tyr) Moderate (polar -OH)
H-Met-Phe-OH 14492-14-9 C₁₄H₂₀N₂O₃S 296.39 -SH (Met), benzyl (Phe) Low (hydrophobic Phe)
H-Tyr(Me)-OH 6230-11-1 C₁₀H₁₃NO₃ 195.20 -OCH₃ (methylated Tyr) Low (lipophilic -OCH₃)
H-Met-Ile-OH 40883-17-8 C₁₁H₂₂N₂O₃S 262.37 -SH (Met), branched chain Very low (aliphatic Ile)
H-Met-Lys-OH 45214-88-8 C₁₁H₂₃N₃O₃S 277.38 -SH (Met), -NH₂ (Lys) High (charged -NH₂)

Biological Activity

H-Met-tyr-OH , also known as Methionyl-Tyrosine, is a dipeptide consisting of the amino acids methionine and tyrosine. This compound has garnered attention in various fields, including biochemistry and pharmacology, due to its significant biological activities. This article delves into the biological activity of this compound, examining its mechanisms of action, biochemical properties, and potential therapeutic applications.

  • Chemical Formula : C₁₄H₂₀N₂O₄S
  • Molar Mass : 312.39 g/mol

This compound primarily targets tyrosine hydroxylase , an enzyme crucial for the synthesis of catecholamines, including dopamine and norepinephrine. The interaction with this enzyme leads to the inhibition of its activity, which can subsequently reduce the production of neurotransmitters and thyroid hormones.

Key Mechanisms:

  • Inhibition of Tyrosine Hydroxylase : This action decreases catecholamine synthesis, affecting mood and cognitive functions.
  • Oxidative Stress Reduction : this compound has been shown to diminish free radical formation in human endothelial cells, suggesting a protective role against oxidative stress.

Biochemical Pathways

The compound influences several biochemical pathways:

  • Tyrosine Metabolism : Tyrosine, a component of this compound, is involved in multiple metabolic pathways and is synthesized from phenylalanine via phenylalanine hydroxylase.
  • Antioxidant Defense : this compound induces the expression of heme oxygenase-1 (HO-1) and ferritin in human umbilical vein endothelial cells, contributing to its antioxidant properties.

Biological Activities

The biological activities of this compound can be summarized as follows:

Activity Description
Neurotransmitter SynthesisInhibits tyrosine hydroxylase, reducing catecholamine production.
Antioxidant PropertiesInduces HO-1 expression, reducing oxidative stress in endothelial cells.
Protein Oxidation StudiesServes as a model for studying protein oxidation due to oxidizable amino acids.

Case Studies and Research Findings

Research has highlighted various aspects of this compound's biological activity:

  • Antioxidant Mechanisms : A study demonstrated that this compound protects against oxidative stress by inducing HO-1 expression independently of its ACE inhibitory activity.
  • Neuropharmacological Effects : Research indicates that by modulating neurotransmitter levels through tyrosine hydroxylase inhibition, this compound may influence mood disorders and cognitive functions.
  • Protein Interaction Studies : this compound has been utilized in studies focusing on protein oxidation, showcasing its role in understanding oxidative damage mechanisms in biological systems.

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing H-Met-tyr-OH with high purity for biochemical studies?

  • Methodological Answer : Synthesis should prioritize orthogonal protection strategies for tyrosine (Tyr) and methionine (Met) residues to avoid oxidation or side reactions. Use Fmoc/t-Bu chemistry for solid-phase peptide synthesis (SPPS), with TFA cleavage conditions optimized to prevent Met sulfoxidation . Post-synthesis purification via reverse-phase HPLC (RP-HPLC) with trifluoroacetic acid (TFA) as an ion-pairing agent is essential. Confirm purity (>95%) using LC-MS and quantify residual solvents via GC-MS .

Q. How can researchers validate the structural integrity of this compound under experimental conditions (e.g., pH, temperature)?

  • Methodological Answer : Perform stability assays using circular dichroism (CD) spectroscopy to monitor secondary structure changes. Pair this with NMR (e.g., ¹H-¹³C HSQC) to track chemical shifts in Tyr and Met residues under varying pH (3–9) and temperature (4–37°C). Compare degradation kinetics using Arrhenius plots to identify optimal storage conditions .

Q. What analytical techniques are most reliable for quantifying this compound in complex biological matrices?

  • Methodological Answer : Use LC-MS/MS with isotopically labeled internal standards (e.g., ¹³C-Met-¹⁵N-Tyr-OH) to correct for matrix effects. Optimize extraction protocols (e.g., acetonitrile precipitation for proteins) and validate linearity (R² > 0.99), LOD (≤1 nM), and recovery rates (85–115%) per ICH guidelines .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported bioactivity data for this compound across studies?

  • Methodological Answer : Conduct a meta-analysis of primary literature, focusing on variables like assay type (e.g., cell-based vs. in vitro enzymatic), buffer composition, and peptide concentration. Apply statistical tools (e.g., Cohen’s d for effect size, heterogeneity tests) to identify confounding factors. Replicate key experiments under standardized conditions (e.g., uniform pH 7.4, 25°C) to isolate discrepancies .

Q. What strategies ensure reproducibility of this compound’s pharmacological effects in in vivo models?

  • Methodological Answer : Predefine animal models (e.g., C57BL/6 mice), dosing regimens (mg/kg), and endpoints in a preregistered protocol. Use blinded randomization and vehicle controls. Share raw data (e.g., plasma concentration-time curves, immunohistochemistry images) in FAIR-compliant repositories with metadata detailing animal sex, age, and housing conditions .

Q. How can computational modeling improve the design of this compound derivatives with enhanced stability?

  • Methodological Answer : Employ molecular dynamics (MD) simulations (e.g., GROMACS) to predict conformational flexibility and solvent accessibility of Met/Tyr residues. Pair with QSAR models trained on existing peptide stability data to prioritize derivatives with reduced oxidation susceptibility. Validate predictions via accelerated stability testing (40°C/75% RH for 4 weeks) .

Q. Data Management & Reporting

Q. What metadata standards are essential for publishing this compound datasets to enable reuse?

  • Methodological Answer : Adopt the MIAPE (Minimum Information About a Proteomics Experiment) guidelines. Include:

  • Chemical descriptors : SMILES notation, IUPAC name, CAS registry number.
  • Experimental conditions : Buffer composition, instrument calibration logs.
  • Analytical parameters : Column type (C18, 5 µm), gradient profile (5–95% acetonitrile in 20 min).
  • Data formats : mzML for mass spectra, SDF for structures. Archive datasets in Zenodo or ChEMBL with CC-BY licenses .

Q. How to critically evaluate conflicting spectral assignments (e.g., NMR, IR) for this compound?

  • Methodological Answer : Cross-validate peak assignments using 2D NMR (HSQC, HMBC) to resolve overlapping signals. Compare experimental IR spectra with DFT-calculated vibrational modes (e.g., Gaussian09 at B3LYP/6-31G* level). Publish raw spectral data alongside peak integration tables to allow independent verification .

Q. Experimental Design & Ethics

Q. What controls are mandatory in this compound cytotoxicity assays to meet journal ethical standards?

  • Methodological Answer : Include:

  • Negative controls : Vehicle-only (e.g., DMSO ≤0.1%), untreated cells.
  • Positive controls : Staurosporine (apoptosis inducer) for viability assays.
  • Technical replicates : ≥3 independent experiments with n ≥ 6 replicates.
  • Data reporting : Mean ± SEM, IC₅₀ values with 95% confidence intervals. Disclose cell line authentication (e.g., STR profiling) and mycoplasma testing in supplementary materials .

Q. How to design a longitudinal study assessing chronic this compound exposure without introducing observer bias?

  • Methodological Answer : Implement double-blinding for dosing and endpoint assessments. Use automated behavioral tracking (e.g., EthoVision) and biomarker quantification (ELISA) to minimize human intervention. Preregister hypotheses and analysis pipelines on Open Science Framework (OSF) .

Properties

IUPAC Name

(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4S/c1-21-7-6-11(15)13(18)16-12(14(19)20)8-9-2-4-10(17)5-3-9/h2-5,11-12,17H,6-8,15H2,1H3,(H,16,18)(H,19,20)/t11-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PESQCPHRXOFIPX-RYUDHWBXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10874592
Record name L-Methionyl-L-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10874592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13589-04-3
Record name L-Methionyl-L-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10874592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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